N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide
Description
N-[2-(4-Methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzoxazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a thiophene-2-carboxamide moiety. Benzoxazole derivatives are widely explored in medicinal chemistry due to their structural rigidity, metabolic stability, and diverse biological activities, including antimicrobial, anticancer, and CNS-targeting properties .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-7-4-12(5-8-14)19-21-15-11-13(6-9-16(15)24-19)20-18(22)17-3-2-10-25-17/h2-11H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOURLEHGQXOUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxyaniline with salicylaldehyde to form 2-(4-methoxyphenyl)-1,3-benzoxazole. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the benzoxazole or thiophene rings.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Heterocycle Core Modifications
- Benzoxazole vs. Thiazole derivatives exhibit antibacterial activity, likely due to enhanced membrane penetration , whereas oxadiazoles are often associated with metabolic stability .
- Nitro groups () introduce strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability.
Research Findings and Data
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~377 g/mol) falls within the optimal range for drug-like properties, similar to analogues in (392–433 g/mol).
- Purity and Synthesis : highlights purity variations (42% vs. 99%) in analogous compounds, underscoring challenges in nitro-group incorporation and purification .
Biological Activity
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide is a compound with notable biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H14N2O3S
- Molecular Weight : 350.4 g/mol
- CAS Number : 524730-47-0
Biological Activity Overview
The compound exhibits various biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The following sections detail specific findings related to its biological activity.
Antitumor Activity
Recent studies have indicated that this compound has significant anticancer potential:
-
Mechanism of Action :
- The compound inhibits cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- It induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
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Case Study :
- In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 μM for MCF-7 cells after 48 hours of exposure.
- Table of Antitumor Activity :
| Cell Line | IC50 (μM) | Treatment Duration | Mechanism |
|---|---|---|---|
| MCF-7 | 25 | 48 hours | Apoptosis induction via caspase activation |
| A549 | 30 | 48 hours | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
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Antibacterial Activity :
- This compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Minimum inhibitory concentrations (MIC) were found to be lower than many traditional antibiotics, indicating potential as a lead compound for new antimicrobial agents.
-
Antifungal Activity :
- The compound showed moderate antifungal activity against Candida albicans, with MIC values suggesting it could be effective in treating fungal infections.
- Table of Antimicrobial Activity :
| Microorganism | MIC (μg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bacterial |
| Bacillus subtilis | 40 | Bacterial |
| Candida albicans | 60 | Fungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
